3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
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Overview
Description
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine: is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is characterized by a pyrazolo[1,5-b]pyridazine core structure substituted with a bromine atom at the 3-position and a methyl group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine typically involves the bromination of 2-methylpyrazolo[1,5-b]pyridazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 3-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-b]pyridazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-2-methylpyrazolo[1,5-b]pyridazine .
Scientific Research Applications
Chemistry: 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents .
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: This compound shares a similar core structure but has a chlorine atom at the 6-position instead of a methyl group at the 2-position.
3-Bromoimidazo[1,2-b]pyridazine: Lacks the methyl group at the 2-position, making it structurally simpler.
Uniqueness: 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This makes it a valuable compound for the synthesis of diverse chemical entities and the exploration of new chemical spaces .
Biological Activity
3-Bromo-2-methylpyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrazolo-pyridazine core structure with a bromine atom at the 3-position and a methyl group at the 2-position. This unique arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been documented to inhibit various kinases, particularly DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which plays a crucial role in several cellular processes.
Binding Affinity
Table 1 summarizes the binding affinities of various derivatives of pyrazolo[1,5-b]pyridazines to DYRK1A:
Compound | DYRK1A IC50 (nM) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |
---|---|---|---|
This compound | 76 | 1.4 | 4.0 |
Other Derivative A | 186 | 1.3 | 3.8 |
Other Derivative B | 150 | 1.5 | 4.2 |
The data indicates that the compound exhibits potent inhibitory activity against DYRK1A, making it a promising candidate for drug development targeting diseases associated with this kinase .
Anticancer Properties
Research has demonstrated that pyrazolo derivatives, including this compound, possess significant anticancer activities. A study highlighted its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), showing enhanced cytotoxicity when combined with doxorubicin. The presence of bromine and chlorine substituents in similar compounds was found to enhance their anticancer efficacy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Pyrazole derivatives have been linked to inhibition of inflammatory pathways, suggesting that they may serve as leads for the development of new anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:
- Study on DYRK1A Inhibition : A recent investigation reported the development of selective DYRK1A inhibitors derived from pyrazolo[1,5-b]pyridazine scaffolds. These compounds exhibited good permeability and cellular activity without significant P-glycoprotein liability, which is crucial for drug candidates .
- Combination Therapy in Cancer Treatment : Another study explored the synergistic effects of combining pyrazolo derivatives with conventional chemotherapeutics like doxorubicin in treating resistant breast cancer subtypes. The results indicated a significant increase in cytotoxicity when used in combination therapy .
Properties
IUPAC Name |
3-bromo-2-methylpyrazolo[1,5-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXAKLMSJLQAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1Br)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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